Pycnophorin
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Overview
Description
Pycnophorin is a novel diterpene α-pyrone compound isolated from the endophytic fungus Metarhizium anisopliae. It has garnered significant attention due to its potent antimicrobial properties, particularly against Bacillus subtilis and Staphylococcus aureus . The molecular formula of this compound is C27H40O4, and it has a molecular weight of 428.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pycnophorin involves several steps, starting from readily available precursors. The key steps include the formation of the pyrone ring and the introduction of the diterpene side chain. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale production exists through the fermentation of Metarhizium anisopliae. Optimizing the growth conditions of the fungus, such as nutrient availability, pH, and temperature, can enhance the yield of this compound. Additionally, genetic engineering techniques can be employed to increase the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Pycnophorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antimicrobial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Pycnophorin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure makes it an interesting target for synthetic chemists.
Biology: this compound’s antimicrobial properties make it a useful tool for studying bacterial growth and resistance mechanisms.
Medicine: this compound has potential therapeutic applications due to its antimicrobial activity. It could be developed into new antibiotics or antifungal agents.
Industry: this compound can be used in the development of biopesticides, providing an eco-friendly alternative to chemical pesticides
Mechanism of Action
The mechanism of action of Pycnophorin involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Griseofulvin: An antifungal compound with a similar mechanism of action, targeting microtubules in fungal cells.
Trichothecene: A class of mycotoxins with potent antifungal properties.
Eupenicisirenins: Compounds with similar antimicrobial activities but different chemical structures
Uniqueness: Pycnophorin is unique due to its specific diterpene α-pyrone structure, which imparts distinct biological activities. Unlike other similar compounds, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile antimicrobial agent .
Properties
CAS No. |
103630-05-3 |
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Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-[2-[(2R,4aS,5R,8aS)-2,4a-dimethyl-5-(4-methylpent-3-enyl)-6-oxo-3,4,5,7,8,8a-hexahydro-1H-naphthalen-2-yl]ethyl]-4-hydroxy-5,6-dimethylpyran-2-one |
InChI |
InChI=1S/C27H40O4/c1-17(2)8-7-9-22-23(28)11-10-20-16-26(5,14-15-27(20,22)6)13-12-21-24(29)18(3)19(4)31-25(21)30/h8,20,22,29H,7,9-16H2,1-6H3/t20-,22-,26-,27-/m0/s1 |
InChI Key |
FPYZZNAGOQEQIN-LQMNMMRTSA-N |
Isomeric SMILES |
CC1=C(OC(=O)C(=C1O)CC[C@]2(CC[C@]3([C@H](C2)CCC(=O)[C@@H]3CCC=C(C)C)C)C)C |
Canonical SMILES |
CC1=C(OC(=O)C(=C1O)CCC2(CCC3(C(C2)CCC(=O)C3CCC=C(C)C)C)C)C |
Origin of Product |
United States |
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